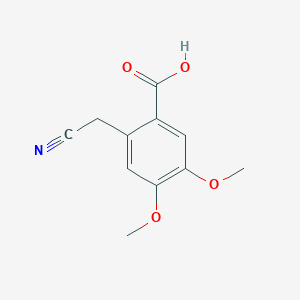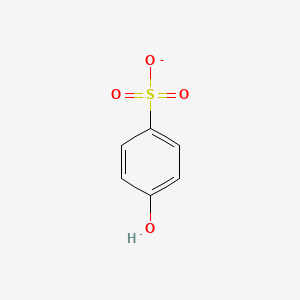![molecular formula C14H14BrNO B8699638 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one](/img/structure/B8699638.png)
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a bromine atom at the 5th position and a 4-ethylphenylmethyl group attached to the nitrogen atom of the pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-[(4-ethylphenyl)methyl]pyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridinone oxides or reduction to yield pyridinone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include substituted pyridinones, pyridinone oxides, reduced pyridinone derivatives, and coupled products with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-ethylphenyl)methyl]pyridin-2-one: Lacks the bromine atom, leading to different reactivity and applications.
5-chloro-1-[(4-ethylphenyl)methyl]pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
5-bromo-1-[(4-methylphenyl)methyl]pyridin-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the bromine atom in 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one imparts unique reactivity, making it suitable for specific chemical transformations and applications that are not possible with its analogs. The ethyl group also contributes to its distinct properties compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C14H14BrNO |
|---|---|
Molekulargewicht |
292.17 g/mol |
IUPAC-Name |
5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C14H14BrNO/c1-2-11-3-5-12(6-4-11)9-16-10-13(15)7-8-14(16)17/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
XNRTXRHMYLODHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2C=C(C=CC2=O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
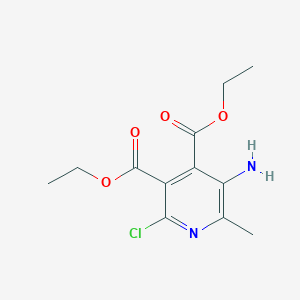
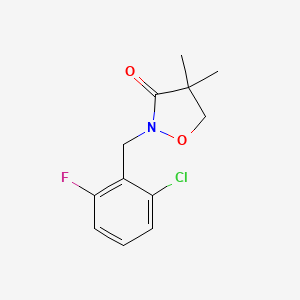
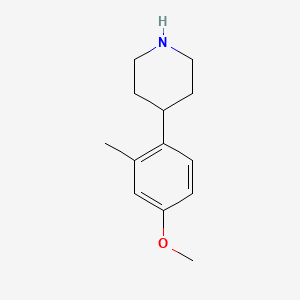
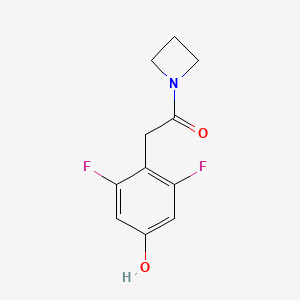
![Phenol, 2-[(2-pyridinylmethylene)amino]-](/img/structure/B8699578.png)
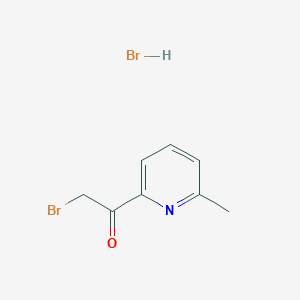
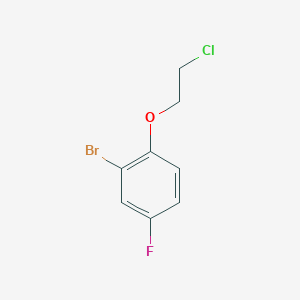
![2-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B8699595.png)
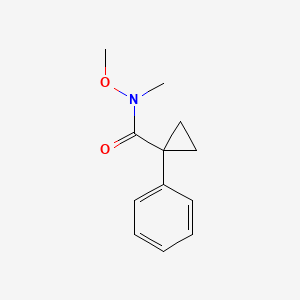
![Thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B8699603.png)
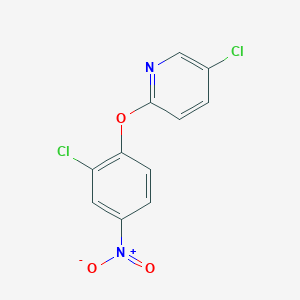
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene](/img/structure/B8699612.png)
